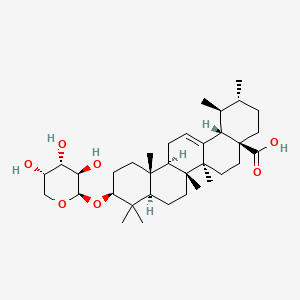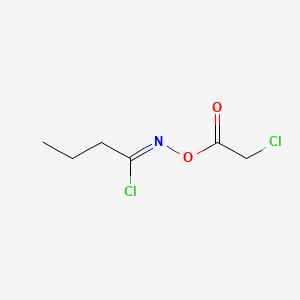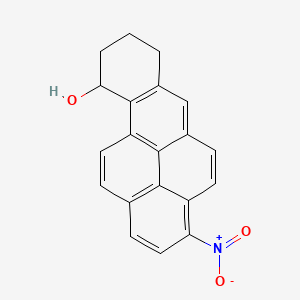
7,8,9,10-Tetrahydro-3-nitro-benzo(a)pyren-10-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,8,9,10-Tetrahydro-3-nitro-benzo(a)pyren-10-ol is a polycyclic aromatic hydrocarbon (PAH) derivative It is a substituted benzopyrene, which is known for its complex structure and potential biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7,8,9,10-Tetrahydro-3-nitro-benzo(a)pyren-10-ol typically involves multi-step organic reactions. One common method starts with the precursor 9,10-dihydrobenzo(a)pyren-7(8H)-one. This precursor undergoes a series of reactions including nitration, reduction, and hydroxylation to yield the final product. The reaction conditions often involve the use of strong acids, bases, and oxidizing agents under controlled temperatures and pressures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
7,8,9,10-Tetrahydro-3-nitro-benzo(a)pyren-10-ol undergoes various chemical reactions including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
7,8,9,10-Tetrahydro-3-nitro-benzo(a)pyren-10-ol has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of PAHs and their derivatives.
Biology: Investigated for its potential mutagenic and carcinogenic properties.
Medicine: Explored for its potential use in drug development and cancer research.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mecanismo De Acción
The mechanism of action of 7,8,9,10-Tetrahydro-3-nitro-benzo(a)pyren-10-ol involves its activation by hepatic enzymes into electrophilic sulfuric acid esters. These esters can form covalent DNA adducts, leading to mutations and potentially carcinogenic effects. The molecular targets include DNA and various enzymes involved in metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
7,8,9,10-Tetrahydrobenzo(a)pyren-7-ol: Another benzopyrene derivative with similar chemical properties.
Benzo(a)pyrene: A well-known PAH with significant biological activity.
7,8-Dihydroxy-7,8-dihydrobenzo(a)pyrene: A metabolite of benzo(a)pyrene with known mutagenic properties.
Uniqueness
7,8,9,10-Tetrahydro-3-nitro-benzo(a)pyren-10-ol is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Its nitro and hydroxyl groups make it a valuable compound for studying the effects of functional group modifications on PAHs.
Propiedades
Número CAS |
190841-38-4 |
|---|---|
Fórmula molecular |
C20H15NO3 |
Peso molecular |
317.3 g/mol |
Nombre IUPAC |
3-nitro-7,8,9,10-tetrahydrobenzo[a]pyren-10-ol |
InChI |
InChI=1S/C20H15NO3/c22-17-3-1-2-12-10-13-5-7-14-16(21(23)24)9-6-11-4-8-15(18(12)17)20(13)19(11)14/h4-10,17,22H,1-3H2 |
Clave InChI |
QKFLNPOMTWPPGV-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C2=C(C1)C=C3C=CC4=C(C=CC5=C4C3=C2C=C5)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



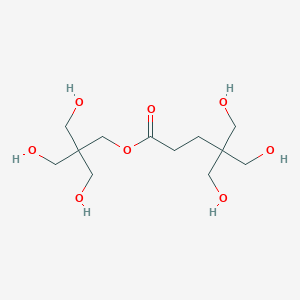
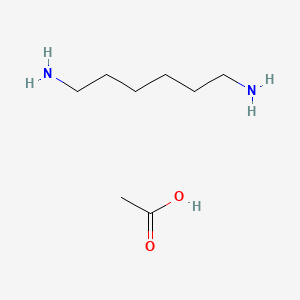
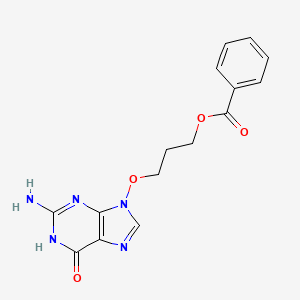
![N-[4-(1,2,2,6,6-pentamethylpiperidin-4-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B12649747.png)

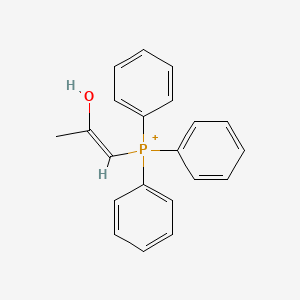
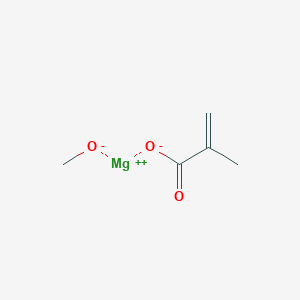
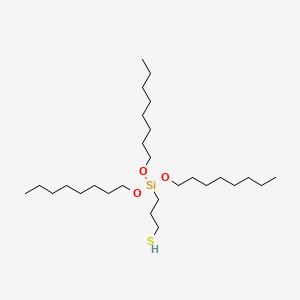
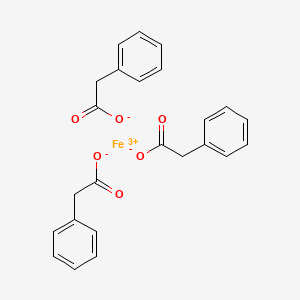

![2-[2-(2-Butoxyethoxy)propoxy]propan-1-ol](/img/structure/B12649792.png)
